molecular formula C6H3BrFNO B6359309 5-Bromo-2-fluoropyridine-4-carbaldehyde CAS No. 1227588-77-3

5-Bromo-2-fluoropyridine-4-carbaldehyde

Cat. No. B6359309
CAS RN: 1227588-77-3
M. Wt: 204.00 g/mol
InChI Key: OVVLSQOFPVAWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoropyridine-4-carbaldehyde is a chemical compound with the CAS Number: 1227588-77-3 . It has a molecular weight of 204 . The IUPAC name for this compound is 5-bromo-2-fluoroisonicotinaldehyde . It is in liquid form .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-fluoropyridine-4-carbaldehyde is 1S/C6H3BrFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H . The InChI key is OVVLSQOFPVAWGI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-2-fluoropyridine-4-carbaldehyde is a liquid . It has a molecular weight of 204 . The storage temperature is 2-8°C .

Scientific Research Applications

  • Synthesis of Fluorinated Pyrroles and Pyridines :

    • 5-Bromo-2-fluoropyridine-4-carbaldehyde has been utilized in the synthesis of 3-fluoropyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, providing new avenues for creating fluorinated pyrroles which are important in pharmaceuticals and agrochemicals (Surmont et al., 2009).
    • Additionally, it has been instrumental in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines, showcasing its role in producing complex fluorinated structures that are valuable in various chemical processes (Sutherland & Gallagher, 2003).
  • Catalysis and Reaction Mechanisms :

    • The compound has been used in palladium-catalyzed cyclization reactions, demonstrating its effectiveness in forming complex molecules like 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-yl alkanoates, which have potential applications in medicinal chemistry (Cho & Kim, 2008).
  • Chemoselective Amination :

    • Its use in the chemoselective amination of related pyridine compounds shows its versatility in organic synthesis, enabling selective functionalization that is crucial for creating specific molecular architectures (Stroup et al., 2007).
  • Photochemical Synthesis :

    • Research has also been conducted on the photochemical synthesis of various derivatives using related bromopyridine-carbaldehydes, indicating the potential of 5-Bromo-2-fluoropyridine-4-carbaldehyde in photochemistry applications (Antonioletti et al., 1986).
  • Radiosynthesis in Medical Imaging :

    • In the field of medical imaging, it has been used in the radiosynthesis of fluoropyridines, which are important for developing radiotracers in positron emission tomography (PET) imaging (Pauton et al., 2019).
  • Antimicrobial Activity Studies :

    • This compound has also played a role in the synthesis of triazoles, which have been evaluated for antimicrobial activities, showcasing its potential in creating compounds with biological applications (Bayrak et al., 2009).

Safety and Hazards

The safety information for 5-Bromo-2-fluoropyridine-4-carbaldehyde includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The compound is stored at a temperature of 2-8°C .

properties

IUPAC Name

5-bromo-2-fluoropyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVLSQOFPVAWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoroisonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.